molecular formula C13H25ClN2O2 B2885250 Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride CAS No. 2361644-63-3

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride

Cat. No. B2885250
CAS RN: 2361644-63-3
M. Wt: 276.81
InChI Key: AXONUZBMIDETFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for the similar compound “oxalic acid; tert-butyl 5-(aminomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate” is 1S/C12H20N2O4.C2H2O4/c1-11(2,3)18-10(16)14-6-12(7-14)4-9(15)17-8(12)5-13;3-1(4)2(5)6/h8H,4-7,13H2,1-3H3;(H,3,4)(H,5,6) .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized as a cyclic amino acid ester through intramolecular lactonization reactions. These studies demonstrate its utility in creating bicyclo[2.2.2]octane structures that include lactone and piperidine rings, highlighting its significance in molecular structure exploration and synthesis techniques. For example, T. Moriguchi et al. (2014) successfully synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, providing insights into its molecular structure through 1H NMR spectroscopy and high-resolution mass spectrometry, further determined via X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Chemical Transformations and Derivatives

  • Research has shown the potential of this compound and its derivatives in synthesizing azaspirocycles, which are crucial for developing new medicinal compounds. The versatility of these spirocyclic compounds allows for the creation of functionalized pyrrolidines, piperidines, and azepines, scaffolds of significant interest in drug discovery. For instance, P. Wipf et al. (2004) described the multicomponent condensation process leading to heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, showcasing the diversity-oriented synthesis approach beneficial for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Conformational Studies and Applications

  • Spirolactams derived from similar compounds have been explored as conformationally restricted pseudopeptides. These studies have shown that derivatives like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes can serve as constrained surrogates for dipeptides, with applications in peptide synthesis. Such research opens new avenues for developing gamma-turn/distorted type II beta-turn mimetics, as demonstrated by M. M. Fernandez et al. (2002), emphasizing the structural utility of these compounds in advancing peptide research (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Safety and Hazards

The similar compound “oxalic acid; tert-butyl 5-(aminomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate” has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-10(8-14)7-13(15)5-4-6-13;/h10H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXONUZBMIDETFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139026869

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